Arg-Val-Ala

Description

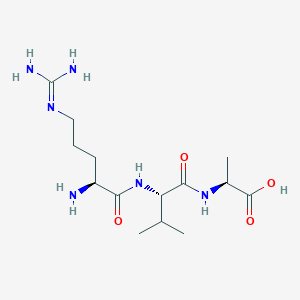

Structure

3D Structure

Properties

CAS No. |

194095-75-5 |

|---|---|

Molecular Formula |

C14H28N6O4 |

Molecular Weight |

344.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H28N6O4/c1-7(2)10(12(22)19-8(3)13(23)24)20-11(21)9(15)5-4-6-18-14(16)17/h7-10H,4-6,15H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)/t8-,9-,10-/m0/s1 |

InChI Key |

KEZVOBAKAXHMOF-GUBZILKMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Peptide Engineering of Arg Val Ala

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering numerous advantages such as ease of purification and the potential for automation. iris-biotech.de The synthesis of Arg-Val-Ala via SPPS can be accomplished using two primary chemical strategies: Boc and Fmoc chemistry.

Boc and Fmoc Chemistry Protocols

Boc (tert-butyloxycarbonyl) Chemistry: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was one of the earliest successful methods for SPPS. In this approach, the α-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates. The Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the final cleavage from the resin and removal of side-chain protecting groups require a strong acid like hydrofluoric acid (HF). iris-biotech.de For the synthesis of this compound, Boc-Ala-OH would be anchored to a suitable resin, followed by sequential coupling of Boc-Val-OH and Boc-Arg(Pbf)-OH. The arginine side chain is often protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions. thermofisher.com

Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the more prevalent method for SPPS due to its milder deprotection conditions. iris-biotech.de The α-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups are acid-labile tert-butyl (tBu) derivatives, which are removed along with the cleavage of the peptide from the resin using a strong acid cocktail, commonly containing TFA. iris-biotech.dethermofisher.com For this compound synthesis, Fmoc-Ala-OH would be attached to the resin, followed by cycles of Fmoc deprotection and coupling of Fmoc-Val-OH and Fmoc-Arg(Pbf)-OH.

| Parameter | Boc Chemistry | Fmoc Chemistry |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection | Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-butyl based (e.g., tBu) |

| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |

| Key Advantage | Robust and well-established | Milder deprotection, avoiding harsh acids until final cleavage |

| Key Disadvantage | Requires handling of highly corrosive HF | Potential for diketopiperazine formation, especially with certain sequences |

Optimization of Coupling Efficiencies and Resin Selection

The efficiency of the coupling reaction is paramount for obtaining high yields and purity of the target peptide. Several coupling reagents have been developed to facilitate the formation of the amide bond between amino acids. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIPC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. More advanced reagents such as uronium/aminium salts like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency, especially for sterically hindered amino acids like valine. iris-biotech.deresearchgate.net

The choice of resin is also critical and depends on the desired C-terminal functionality of the peptide.

For C-terminal carboxylic acids: Wang resin and 2-chlorotrityl chloride (2-CTC) resin are commonly used in Fmoc chemistry. acs.org The 2-CTC resin is particularly advantageous for preparing protected peptide fragments as it allows for very mild cleavage conditions. iris-biotech.de Merrifield resin is a classic choice for Boc chemistry. google.com

For C-terminal amides: Rink amide resin and Sieber amide resin are frequently employed in Fmoc SPPS. iris-biotech.degoogle.com The Rink amide resin is cleaved with a TFA cocktail to yield the peptide amide. iris-biotech.de

| Resin Type | Linker Type | C-Terminal Functionality | Typical Cleavage Condition | Commonly Used With |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | High concentration TFA | Fmoc Chemistry |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Carboxylic Acid | Dilute acid (e.g., 1% TFA in DCM) | Fmoc Chemistry |

| Merrifield Resin | Chloromethylated polystyrene | Carboxylic Acid | HF | Boc Chemistry |

| Rink Amide Resin | Diaminobenzhydryl | Amide | High concentration TFA | Fmoc Chemistry |

| Sieber Amide Resin | Xanthenyl | Amide | 1% TFA in DCM | Fmoc Chemistry |

Solution-Phase Synthesis Considerations

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of peptide fragments that can be later condensed. nih.govekb.eg In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. ekb.eg

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acids. For instance, Boc-Val-OH could be coupled with H-Ala-OMe using a coupling reagent like DCC/HOBt. After purification, the Boc group would be removed, and the resulting H-Val-Ala-OMe would be coupled with Boc-Arg(Pbf)-OH. The final deprotection of the arginine side chain and saponification of the methyl ester would yield the desired tripeptide. A key challenge in solution-phase synthesis, especially with arginine, is the potential for side reactions and the need for efficient purification at each step. acs.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes like proteases can be used to catalyze the formation of peptide bonds under specific conditions. For instance, subtilisin and papain have been used in peptide synthesis. nih.gov Papain shows a preference for Arg and Lys at the P1 position of the acyl donor. nih.gov

A potential chemoenzymatic route to this compound could involve the enzymatic coupling of an N-terminally protected arginine derivative (e.g., Z-Arg-OMe) with the dipeptide Val-Ala. The enzyme would catalyze the formation of the Arg-Val bond. This approach offers the advantages of high stereoselectivity and the use of milder reaction conditions, reducing the risk of racemization. nih.gov Furthermore, recent advances have explored the use of enzymes for the ligation of peptide fragments, which could be a powerful tool for incorporating this compound into larger protein structures. google.comwipo.intwipo.int

Design and Derivatization of this compound Containing Peptides

The this compound sequence can be a critical component of bioactive peptides. Peptide engineering techniques are employed to modify and incorporate this tripeptide into larger structures to enhance their activity, stability, or other properties.

Incorporating this compound into Hybrid Peptide Structures

Hybrid peptides are synthetic molecules that combine amino acid sequences or structural motifs from two or more parent peptides. nih.gov This strategy is used to create novel peptides with improved or entirely new biological functions. The this compound motif can be incorporated into hybrid structures to confer specific properties. For example, due to the presence of the positively charged arginine and the hydrophobic valine and alanine (B10760859), this sequence can contribute to the amphipathic nature of a peptide, which is often important for antimicrobial activity or membrane interaction. nih.govmdpi.com

Researchers have designed and synthesized hybrid peptides by combining fragments of known bioactive peptides. For instance, the this compound sequence could be inserted into a known antimicrobial peptide framework to modulate its charge, hydrophobicity, and ultimately its efficacy. nih.gov The synthesis of such hybrid peptides typically relies on SPPS, allowing for the precise assembly of the designed sequence. nih.gov

Chemical Modifications for Enhanced Research Utility

The chemical modification of peptides like this compound is a key strategy to enhance their utility in research. These modifications can alter the peptide's properties, such as stability, conformation, and binding affinity, making them more suitable for specific experimental needs. While there are no known naturally occurring post-translational modifications for valine and alanine, arginine residues are subject to a variety of modifications, including methylation and citrullination. maynoothuniversity.ienih.gov

Common chemical modifications that can be applied to synthetic peptides like this compound for research purposes include:

N-terminal and C-terminal Modifications: The termini of the peptide can be modified to prevent degradation by exopeptidases or to mimic the structure of larger proteins. For instance, N-terminal acetylation and C-terminal amidation are common strategies.

Amino Acid Substitution: Replacing one or more amino acids with natural or unnatural counterparts can probe structure-activity relationships. For example, substituting alanine with a more hydrophobic residue could alter binding interactions. explorationpub.com The substitution of arginine with other amino acids, such as lysine (B10760008) or even non-natural amino acids, can be used to investigate the role of the guanidinium (B1211019) group in biological interactions. mdpi.com

Cyclization: Creating cyclic peptides from linear precursors like this compound can enhance conformational stability and resistance to enzymatic degradation. nih.gov This is often achieved by forming an amide bond between the N- and C-termini or between the side chains of appropriate amino acids.

Labeling: For tracking and quantification purposes, this compound can be labeled with fluorescent tags, radioisotopes, or biotin. These labels allow for the visualization and detection of the peptide in various assays.

Rational Design of Peptide Variants

The rational design of peptide variants involves making specific, hypothesis-driven changes to the amino acid sequence to achieve a desired function or property. oup.com This approach relies on an understanding of the relationship between peptide sequence, structure, and activity.

For the tripeptide this compound, rational design could be employed to:

Improve Binding Affinity: If this compound is a fragment of a larger protein that binds to a specific receptor, variants can be designed to enhance this binding. For example, computational modeling could predict which amino acid substitutions would lead to more favorable interactions. acs.org

Modulate Stability: By strategically replacing amino acids, the peptide's susceptibility to proteolysis can be altered. For instance, incorporating D-amino acids can significantly increase resistance to enzymatic degradation. nih.gov

Alter Conformation: The introduction of conformationally constrained amino acids or cyclization can lock the peptide into a specific three-dimensional shape, which can be crucial for biological activity. rsc.org

A common strategy in rational design is to create a library of peptide variants with systematic changes and then screen them for the desired property. For example, an alanine scan, where each amino acid is systematically replaced by alanine, can identify key residues responsible for the peptide's function.

Purification and Characterization Techniques in Peptide Synthesis Research

Following the synthesis of this compound, a critical step is its purification to remove impurities and by-products. Subsequent characterization is then necessary to confirm the correct sequence and assess its purity.

Chromatographic Separation Methods

Chromatography is the cornerstone of peptide purification. The choice of method depends on the properties of the peptide and the nature of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying synthetic peptides. bachem.compeptide.comlcms.cz The separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). peptide.comlcms.cz The gradient of the organic solvent is increased over time to elute molecules of increasing hydrophobicity. phmethods.net For this compound, the separation of diastereomeric forms has been achieved using specific buffer systems. cdnsciencepub.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.govnih.gov For a peptide like this compound, which contains a basic arginine residue, cation-exchange chromatography could be effective. The peptide is bound to a negatively charged stationary phase and eluted by increasing the salt concentration or changing the pH of the mobile phase.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. nih.govnih.gov While more commonly used for larger peptides and proteins, it can be employed to remove small molecule impurities from a crude peptide preparation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a useful alternative for separating polar compounds that are poorly retained in RP-HPLC. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Table 1: Overview of Chromatographic Methods for this compound Purification

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Application for this compound |

| RP-HPLC | Hydrophobicity | C18-silica | Water/Acetonitrile with 0.1% TFA | Primary purification method. bachem.compeptide.com |

| IEX | Net Charge | Sulfopropyl (cation exchange) | Buffer with increasing salt gradient | Separation based on the positive charge of Arginine. |

| SEC | Molecular Size | Dextran or agarose (B213101) gel | Buffered aqueous solution | Removal of small molecule impurities. |

| HILIC | Polarity | Amide or silica-based | High organic solvent content with a small amount of water | Separation of polar variants or impurities. |

Spectrometric Analysis for Sequence and Purity Verification

Once purified, the identity and purity of the this compound tripeptide must be confirmed. Mass spectrometry is the primary tool for this purpose.

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the peptide. springernature.com This provides a quick and accurate confirmation that the synthesized peptide has the correct mass. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. ahajournals.orgahajournals.org

Tandem Mass Spectrometry (MS/MS): To verify the amino acid sequence, tandem mass spectrometry is employed. pressbooks.pub In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are then analyzed. The mass differences between the fragment ions correspond to specific amino acid residues, allowing for the reconstruction of the peptide sequence. ahajournals.orgahajournals.org This technique is crucial for confirming the correct order of arginine, valine, and alanine in the synthesized peptide.

Table 2: Spectrometric Techniques for this compound Characterization

| Technique | Information Obtained | Key Features |

| Mass Spectrometry (MS) | Molecular Weight | Confirms the overall mass of the tripeptide. springernature.com |

| Tandem Mass Spectrometry (MS/MS) | Amino Acid Sequence | Fragments the peptide to reveal the order of amino acids. pressbooks.pub |

The combination of these purification and characterization techniques ensures that the synthesized this compound is of high purity and has the correct chemical structure, making it suitable for its intended research applications.

Enzymatic Processing and Biotransformation Pathways Involving Arg Val Ala

Identification of Proteolytic Cleavage Sites

The susceptibility of the Arg-Val-Ala sequence to enzymatic cleavage is determined by the specificity of various proteases. These enzymes recognize specific amino acid residues or sequences, leading to the hydrolysis of peptide bonds.

Substrate Specificity Analysis of Enzymes Targeting this compound Sequences

Several classes of proteases exhibit activity towards sequences containing Arginine, Valine, or Alanine (B10760859). The position of these amino acids within the peptide chain is crucial for enzyme recognition and subsequent cleavage.

Trypsin-like proteases preferentially cleave peptide bonds at the carboxyl (C-terminal) side of positively charged amino acids like Arginine (Arg). medcraveonline.com Therefore, in a peptide containing the this compound sequence, trypsin would be expected to cleave after the Arginine residue. nih.govexpasy.org

Elastase-like proteases favor cleavage at the C-terminal side of small, hydrophobic residues such as Alanine (Ala) and Valine (Val). medcraveonline.com This suggests that these enzymes could potentially cleave after the Valine or Alanine in the this compound sequence.

Chymotrypsin-like proteases target large hydrophobic residues. medcraveonline.com While Valine is hydrophobic, chymotrypsin (B1334515) generally shows a preference for bulkier residues like Phenylalanine, Tyrosine, or Tryptophan. However, some chymotryptic activity at the Valine residue cannot be entirely ruled out under certain conditions. nih.gov

Thermolysin is another protease that demonstrates a preference for cleaving at the N-terminal side of bulky and aromatic residues, including Valine and Alanine. expasy.orgbezmialem.edu.tr

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of a peptide. oup.comnih.gov In the context of the tripeptide this compound, an aminopeptidase (B13392206) would sequentially remove Arginine, followed by Valine, and finally Alanine.

Carboxypeptidases , conversely, act on the C-terminus. nih.gov For this compound, a carboxypeptidase would first cleave Alanine. Human carboxypeptidase A6, for instance, shows very weak activity towards C-terminal Alanine and Valine. nih.gov

The table below summarizes the potential cleavage sites within the this compound sequence by different enzyme types.

| Enzyme Class | Preferred Cleavage Site (P1 position) | Potential Cleavage of this compound |

| Trypsin-like | Arginine (Arg), Lysine (B10760008) (Lys) | Arg↓Val-Ala |

| Elastase-like | Alanine (Ala), Valine (Val) | Arg-Val↓Ala |

| Thermolysin | N-terminal to hydrophobic residues (Ile, Leu, Val, Ala) | Arg↓Val-Ala |

| Aminopeptidases | N-terminal residue | Arg↓Val-Ala (sequential) |

| Carboxypeptidases | C-terminal residue | Arg-Val↓Ala |

Enzymatic Hydrolysis Mechanisms and Kinetics

The hydrolysis of peptide bonds is a chemical reaction catalyzed by proteases. The mechanism generally involves the activation of a water molecule to act as a nucleophile, attacking the carbonyl carbon of the peptide bond. The specifics of this mechanism differ between protease classes (e.g., serine, cysteine, aspartic, metalloproteases). medcraveonline.com

The kinetics of enzymatic hydrolysis, which describe the rate of the reaction, are influenced by factors such as substrate concentration, enzyme concentration, temperature, and pH. agriculturejournals.cz For instance, the hydrolysis of egg white protein by pepsin follows a logarithmic relationship between the degree of hydrolysis and time. agriculturejournals.cz Kinetic studies of walnut protein hydrolysates generated by trypsin showed that increasing the concentration of the hydrolysate led to an increase in the Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax), indicating a form of enzyme inhibition. researchgate.net

A study on a microsomal endopeptidase from rabbit liver that cleaves a synthetic decapeptide containing an Arg-Val-Arg-Arg sequence reported a Km of 80 µM and a Vmax of 21,000 nmol/min/mg. nih.govsci-hub.se This enzyme's activity was enhanced by CoCl2 and inhibited by EDTA, suggesting it is a metalloprotease. nih.govsci-hub.se

Endogenous Formation of this compound Peptides

The tripeptide this compound can be formed endogenously through the breakdown of larger proteins or peptide precursors by specific proteases.

Derivation from Parent Proteins or Larger Peptide Precursors

Many proteins within the body can serve as precursors for bioactive peptides, including those with the this compound sequence. These peptides are encrypted within the primary structure of the parent protein and are released through proteolysis. oup.comnih.gov

For example, angiotensinogen, a protein produced by the liver, is a precursor to the decapeptide angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). nih.gov This sequence contains the Arg-Val segment. Further processing of angiotensin I by angiotensin-converting enzyme (ACE) removes the C-terminal His-Leu dipeptide to form the potent vasoconstrictor angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). nih.govnih.gov While this does not result in the free this compound tripeptide, it demonstrates how the Arg-Val sequence is part of a significant endogenous peptide.

Another example is leumorphin, an endogenous opioid peptide derived from prodynorphin, which has the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-Ser-Gly-Glu-Leu-Phe-Asp-Ala. wikipedia.org This precursor contains several potential sites for the generation of peptides containing Valine and Alanine.

Food proteins are also a major source of bioactive peptides. During digestion or food processing, proteins from sources like milk, meat, and plants are broken down by enzymes, which can release peptides with various biological activities. bibliotekanauki.plnih.gov For instance, the fermentation of anchovies can lead to the generation of various peptide fragments from parent proteins like actin, myosin, and troponin. kkp.go.id Similarly, soy sauce-flavored Baijiu has been found to contain the peptide Arg-His-Val-Arg-Pro-Gly-Thr-Val-Ala-Leu-Arg. nih.gov

Role of Specific Peptidases and Proteases in Biosynthesis and Degradation

The formation and breakdown of this compound are governed by the action of specific peptidases and proteases.

Biosynthesis: Endopeptidases, which cleave within a peptide chain, are primarily responsible for releasing peptide fragments from larger proteins. oup.com The specificity of these enzymes, as discussed in section 3.1.1, determines which peptides are generated. For example, trypsin's action on a protein could release a peptide with Arginine at its C-terminus, which could then be further processed by other peptidases.

Degradation: Once formed, tripeptides like this compound can be further degraded by exopeptidases.

Aminopeptidases would cleave the N-terminal Arginine. oup.comnih.gov

Dipeptidyl peptidases (DPPs) release dipeptides from the N-terminus. csic.es

Carboxypeptidases would remove the C-terminal Alanine. nih.gov

Tripeptidases can hydrolyze tripeptides into a dipeptide and a single amino acid. csic.es

The concerted action of these enzymes regulates the concentration and lifespan of endogenous peptides, ensuring their effects are appropriately controlled. nih.gov

Enzymatic Synthesis and Ligation of this compound Sequences

Beyond their formation through hydrolysis, peptide sequences can also be synthesized enzymatically. This approach offers several advantages over chemical synthesis, including high specificity and milder reaction conditions.

L-amino acid ligases are enzymes that catalyze the formation of peptide bonds between unprotected amino acids, driven by the hydrolysis of ATP. asm.org Some of these enzymes exhibit broad substrate specificity. For example, RizB from Bacillus subtilis can synthesize oligopeptides of branched-chain amino acids like Valine. tandfonline.com Another L-amino acid ligase, TabS from Pseudomonas syringae, can utilize Arginine as an N-terminal substrate and Valine or Alanine as C-terminal substrates, suggesting its potential for synthesizing dipeptides like Arg-Val or Arg-Ala. asm.org

Peptide ligases, such as butelase 1 and trypsiligase, are powerful tools for peptide synthesis and modification. rhhz.net Butelase 1, for instance, efficiently ligates peptides, showing a preference for hydrophobic amino acids like Valine at the "P2" position of the N-terminal substrate. rhhz.net Trypsin and its variants can also be used to catalyze peptide synthesis under specific conditions. rhhz.net These enzymatic methods provide a means to construct specific peptide sequences like this compound for research and therapeutic purposes.

Investigating Enzyme-Peptide Interactions

The specificity of the interactions between this compound and enzymes is a cornerstone of its biological processing. The unique sequence of arginine, valine, and alanine dictates which proteases and peptidases can bind to and act upon this tripeptide. Detailed investigations into these molecular interactions provide fundamental insights into the mechanisms of substrate recognition and catalysis.

Active site mapping endeavors to delineate the precise topography of an enzyme's catalytic center to understand how it accommodates the this compound peptide. These studies utilize a range of biophysical and computational techniques to model the enzyme-substrate complex.

The binding of this compound to the active site of a protease is a highly specific event. The P1 residue, Arginine, is often a primary determinant for recognition by trypsin-like serine proteases. The positively charged guanidinium (B1211019) group of the arginine side chain forms strong electrostatic interactions and hydrogen bonds with a negatively charged residue, typically an aspartate, located at the bottom of the S1 binding pocket of the enzyme. This interaction serves as an anchor, correctly positioning the peptide for catalysis.

| Enzyme Class | Subsite | Interacting Peptide Residue | Key Enzyme Residues (Examples) | Predominant Interaction Type |

|---|---|---|---|---|

| Serine Proteases (Trypsin-like) | S1 | Arginine (P1) | Aspartate | Electrostatic, Hydrogen Bonding |

| Serine Proteases (Trypsin-like) | S2 | Valine (P2) | Hydrophobic residues (e.g., Leucine, Isoleucine) | Hydrophobic |

| Serine Proteases (Trypsin-like) | S3 | Alanine (P3) | Various | Van der Waals |

Mechanistic studies aim to unravel the precise chemical steps involved in the enzymatic cleavage of this compound. The most common reaction is the hydrolysis of the peptide bond, typically occurring between the Arginine and Valine residues.

In serine proteases, this reaction proceeds via a well-established catalytic mechanism involving a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. The process begins with the serine's hydroxyl group, acting as a nucleophile, attacking the carbonyl carbon of the peptide bond between Arg and Val. This is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine. This leads to the formation of a short-lived, high-energy tetrahedral intermediate.

The intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, where the Arginine portion of the peptide is covalently linked to the serine residue of the enzyme. The Val-Ala dipeptide is released. In the final step, a water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This releases the Arginine and regenerates the active enzyme, ready for another catalytic cycle. Kinetic analyses of this reaction provide crucial parameters like the Michaelis constant (K_m) and the catalytic rate (k_cat), which quantify the enzyme's efficiency and affinity for the this compound substrate.

Molecular Interactions and Recognition Mechanisms of Arg Val Ala

Peptide-Protein Binding Dynamics

The interaction of peptides with proteins is a cornerstone of cellular signaling, enzyme regulation, and molecular recognition. The sequence and conformation of a peptide dictate its affinity, kinetics, and specificity for a protein partner.

The binding affinity and kinetics of peptide-protein interactions are critical determinants of their biological efficacy. Studies on peptide fragments containing the Arg-Val motif provide insight into the binding characteristics of sequences like Arg-Val-Ala.

In research investigating an inactive structural homolog of HIV-1 protease (PRD25N), the binding kinetics of a substrate analog containing an -Ala-Arg-Val- sequence were characterized. nih.gov The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates higher affinity, was determined through NMR experiments. The study revealed a KD of 0.27 ± 0.05 mM for the complex. nih.gov This is consistent with the Michaelis constant (Km) of 0.177 ± 0.018 mM reported for the proteolysis of the same substrate by the active enzyme, highlighting the relevance of this interaction. nih.gov

The association (kon) and dissociation (koff) rate constants for this interaction were found to be significantly different from those observed for peptide inhibitors binding to the active protease. nih.gov Specifically, the association and dissociation rates for the substrate analog were 10- to 100-fold larger and 10- to 100-fold smaller, respectively, than those for inhibitor binding. nih.gov

| Parameter | Value | Method | Protein | Reference |

|---|---|---|---|---|

| Equilibrium Dissociation Constant (KD) | 0.27 ± 0.05 mM | NMR Spectroscopy | Inactive HIV-1 Protease (PRD25N) | nih.gov |

| Michaelis Constant (Km) | 0.177 ± 0.018 mM | Enzyme Kinetics | Active HIV-1 Protease | nih.gov |

The specificity of a peptide for its receptor is governed by the precise chemical and spatial arrangement of its amino acid side chains. The constituent residues of this compound each contribute to this specificity. Arginine, with its positively charged guanidinium (B1211019) group, can form strong salt bridges and hydrogen bonds with negatively charged or polar residues in a binding pocket. nih.gov Valine, a hydrophobic residue, contributes to binding through van der Waals forces and the hydrophobic effect, favoring pockets that can exclude water. pnas.org Alanine (B10760859), being small and nonpolar, provides conformational flexibility and can fit into sterically restricted spaces.

Studies on myosin light chain kinase, for example, demonstrate the profound effect of the position of basic residues like Arginine relative to the phosphorylation site. nih.gov Altering the spacing between key Arginine residues can dramatically change both the kinetics and the specificity of the enzymatic reaction. nih.gov Similarly, in the context of chemokine receptors, the interaction of Arginine residues on peptide ligands with specific acidic residues like aspartate in the receptor is a critical determinant of binding. acs.org The substitution of key residues, such as replacing a tyrosine with an alanine in a dipeptide, can completely abrogate the peptide's ability to influence receptor-ligand exchange, underscoring the high degree of specificity conferred by individual amino acids. plos.org

Protein-protein interfaces are surfaces where interactions and recognition occur. The amino acid composition of these interfaces is non-random, with a preference for certain residues. Analyses of large datasets of protein-protein interfaces have revealed that residues with hydrophobic, aromatic, and long side chains are often preferred. nih.govresearchgate.net

Specificity of this compound in Receptor-Ligand Interactions

Peptide-Membrane Interactions and Localization Studies

The interaction of peptides with lipid membranes is fundamental to the function of many antimicrobial and cell-penetrating peptides. The this compound sequence possesses features conducive to membrane interaction. The cationic Arginine residue can initiate contact with negatively charged membrane surfaces through electrostatic attraction. tandfonline.commdpi.com Many bacterial membranes are rich in anionic phospholipids, making them a primary target for such cationic peptides. tandfonline.comnih.gov

Following the initial electrostatic interaction, the hydrophobic Valine residue can facilitate the insertion of the peptide into the nonpolar core of the lipid bilayer. mdpi.comnih.gov Studies on Valine/Arginine-rich peptides show a strong affinity for negatively charged model membranes over neutral (zwitterionic) ones. nih.gov The interaction with the membrane often induces a conformational change in the peptide, such as the formation of an α-helical structure, which can be crucial for its function. nih.gov While specific localization studies on the this compound tripeptide are not widely documented, databases on protein localization signals can be used to predict the potential for sequences to be targeted to specific cellular compartments. google.comnih.gov The presence of particular sequences can direct a protein or peptide to locations such as the mitochondria or nucleus. nih.gov

Molecular Recognition in Immune System Contexts (Non-clinical)

The presentation of peptide antigens by Major Histocompatibility Complex (MHC) molecules is a critical step in the adaptive immune response. The binding of a peptide to an MHC molecule is a highly specific event, dictated by the identity of amino acids at key "anchor" positions.

In the context of MHC class I molecules, peptides are typically 8-10 amino acids long and bind in a groove with closed ends. annualreviews.org The side chains of anchor residues fit into specific pockets within this groove. Research on engineered, long peptides designed to bind to the HLA-B8 MHC class I molecule provides direct insight into the role of Arginine and Alanine. nih.gov In one model, a 20-mer peptide was designed where an Arginine residue was at the P-2 position and an Alanine at the P-1 position (relative to the core epitope). nih.gov Structural analysis revealed that these N-terminal extension residues protruded out of the A pocket of the binding groove. nih.gov The main-chain carbonyl oxygens of the P-1 Alanine and P-2 Arginine formed stabilizing hydrogen bonds with a tryptophan residue (Trp167) on the MHC molecule's α-helix, demonstrating a specific structural role for these residues in stabilizing the extended peptide conformation. nih.gov

For MHC class II molecules, which bind longer peptides in a groove that is open at both ends, the interaction with anchor residues is equally critical. plos.org Studies using dipeptides to catalyze the exchange of ligands on HLA-DR1 molecules showed that a Tyr-Arg dipeptide was effective, whereas an Ala-Arg dipeptide was not. plos.org This highlights the stringent requirement for a specific anchor side chain (in this case, tyrosine) to occupy the P1 pocket of the MHC molecule to trigger the exchange, emphasizing the specificity of recognition even by minimal peptide fragments. plos.org

Impact on T-Cell Receptor Binding Dynamics in Research Models

The interaction between a T-cell receptor (TCR) and a peptide presented by a Major Histocompatibility Complex (pMHC) is a cornerstone of the adaptive immune response. The specificity and affinity of this binding are dictated by the amino acid sequences of both the peptide and the TCR's complementarity-determining regions (CDRs). nih.gov The individual amino acids Arginine, Valine, and Alanine within an antigenic peptide can have distinct effects on TCR binding dynamics.

Alanine is frequently used in research through "alanine scanning," where residues in a peptide are systematically replaced by alanine to evaluate their contribution to binding affinity. nih.gov Substituting a key contact residue with alanine can substantially alter the binding energy, highlighting the importance of the original residue's side chain in the interaction. nih.govnih.gov In some cases, replacing certain residues with alanine has been shown to increase the intermolecular binding free energy of the TCR-peptide complex. nih.gov

Arginine, with its positively charged guanidinium group, can form strong electrostatic interactions and hydrogen bonds, often serving as a critical anchor or contact point. elifesciences.org However, its presence can also be restrictive. For example, in one study, substituting a serine residue with arginine at a specific position (p8) in a peptide increased the half-maximal effective concentration (EC50) by approximately 1000-fold, indicating a substantial decrease in the efficacy of T-cell stimulation. elifesciences.org

The theoretical impact of an this compound sequence within a peptide antigen would depend on its position and the specific TCR it interacts with. The combination of a charged residue (Arg), a hydrophobic residue (Val), and a small, neutral residue (Ala) would present a diverse chemical interface for potential TCR contact.

Table 1: Summary of Individual Amino Acid Roles in TCR-Peptide Interactions

| Amino Acid | Property | Observed Role in TCR Binding Research | Source(s) |

| Arginine (Arg) | Positively Charged, Bulky | Can form strong electrostatic interactions and hydrogen bonds. Its substitution at certain positions can significantly decrease T-cell stimulation. | elifesciences.org |

| Valine (Val) | Hydrophobic | Contributes to the hydrophobic interactions within the binding interface. Its substitution can have a minimal to moderate impact on T-cell stimulation depending on the context. | elifesciences.orgpnas.org |

| Alanine (Ala) | Small, Nonpolar | Often used in scanning mutagenesis to probe the importance of other residues. Can increase binding free energy when replacing certain residues. | nih.govnih.gov |

Mechanisms of Action at the Cellular and Subcellular Level (Non-clinical)

The following sections explore the potential non-clinical mechanisms of action of the this compound tripeptide at a cellular level, based on in vitro models and the known functions of its constituent amino acids.

While no studies have directly implicated the this compound tripeptide in modulating specific signaling pathways, research on other tripeptides demonstrates their capacity to act as signaling molecules. For instance, the tripeptide Arg-Leu-Arg has been identified as contributing to the binding interface between the cytokine MIF and the chemokine receptor CXCR4, thereby influencing CXCR4-mediated cellular effects. nih.gov Similarly, the tripeptide Arg-His-Trp has been suggested through molecular docking studies to be a potential agonist for the β2 adrenoceptor, a G-protein coupled receptor involved in various cellular activation pathways. biorxiv.orgbiorxiv.org

The constituent amino acids of this compound are known to influence cellular signaling. Amino acids are crucial for cellular function, and their availability is monitored by key signaling networks like the mTORC1 and GCN2 pathways. biorxiv.org Deprivation of specific amino acids, such as Arginine, can trigger significant signaling responses, leading to adaptations in cell metabolism and proliferation. biorxiv.org The interactions between molecular pathways and organelles are vital for maintaining cellular homeostasis and responding to environmental cues like nutrient availability. openaccessjournals.com

Once inside a cell, peptides and amino acids can interact with various intracellular components and organelles. The cell is a highly organized environment where proteins and other molecules are trafficked to specific subcellular locations, such as the cytosol, nucleus, mitochondria, or endoplasmic reticulum. mhmedical.com This sorting is often directed by specific signal sequences within the proteins themselves. mhmedical.com For example, particular peptide sequences can target proteins to the mitochondria or endoplasmic reticulum. rsc.org There is currently no evidence to suggest that this compound functions as a specific organelle-targeting sequence.

Membraneless organelles, which are biomolecular condensates formed through liquid-liquid phase separation, are another key feature of intracellular organization. nih.gov The formation and composition of these structures are driven by specific molecular interactions, including those involving amino acid residues like Arginine. nih.gov The endoplasmic reticulum, in particular, forms an extensive network throughout the cell and engages in contact with numerous other organelles, playing a central role in protein synthesis, lipid homeostasis, and calcium signaling. openaccessjournals.comnih.gov Peptides and amino acids contribute to these processes as building blocks for newly synthesized proteins and as signaling molecules. mhmedical.com

The supplementation or deprivation of individual amino acids can profoundly influence the behavior of cell lines in research assays, affecting viability, proliferation, and productivity. While direct data on the this compound tripeptide is unavailable, studies on its constituent components are informative.

In studies using Chinese hamster ovary (CHO) cells to produce monoclonal antibodies, Arginine was identified as having a significant positive effect on both cell viability and final product titre. plos.org Conversely, deprivation of Arginine in murine embryonic stem cells was found to induce a reversible state of quiescence and cell cycle exit, which conferred resistance to certain cytotoxic stressors. biorxiv.org Valine was also shown to have a positive effect on mAb titre in one study. plos.org

The response of cancer cell lines to amino acids has also been investigated. For instance, δ-aminolevulinic acid (ALA), a metabolic precursor, showed cytotoxic effects on human hepatocarcinoma cell lines like HEP G2 and HEP 3B, inducing apoptosis. nih.gov The cytotoxic effects of various peptides on tumor cell lines are also an area of active research. scirp.org The influence of a peptide like this compound on a specific cell line would likely depend on the cell type, its metabolic state, and the concentration of the peptide.

Table 2: Examples of Individual Amino Acid Effects on Cell Line Responses

| Amino Acid | Cell Line(s) | Research Assay/Context | Observed Effect | Source(s) |

| Arginine (Arg) | CHO-DG44 | Fed-batch culture for mAb production | Highest positive effect on cell viability and final mAb titre. | plos.org |

| Arginine (Arg) | Murine Embryonic Stem Cells | Amino acid deprivation study | Deprivation induced reversible cell cycle exit and a quiescent state, enhancing resistance to stressors. | biorxiv.org |

| Valine (Val) | CHO-DG44 | Fed-batch culture for mAb production | Showed a positive effect on the final mAb titre. | plos.org |

| Alanine (Ala) | Human Hepatocarcinoma (HEP G2, HEP 3B) | Cytotoxicity assay (related to δ-aminolevulinic acid) | ALA (the molecule, not the amino acid residue alone) induced cytotoxicity and apoptosis. | nih.gov |

Structural and Conformational Studies of Arg Val Ala

Conformational Analysis of Free Arg-Val-Ala

The conformational landscape of the free this compound tripeptide in solution is characterized by a high degree of flexibility. Molecular dynamics simulations and spectroscopic studies suggest that in an aqueous environment, the peptide does not adopt a single, rigid conformation but rather exists as an ensemble of interconverting structures. core.ac.ukresearchgate.netresearchgate.net The peptide backbone can adopt various dihedral angles (phi and psi), leading to a range of conformations from extended to more compact, turn-like structures.

The conformational flexibility is influenced by the individual amino acid residues. The bulky side chain of valine can impose steric constraints, while the long, charged side chain of arginine can engage in intramolecular hydrogen bonding or interactions with the solvent. Alanine (B10760859), with its small methyl side chain, contributes less to conformational restriction. In non-polar environments, peptides containing these residues have been observed to adopt more ordered secondary structures like α-helices. core.ac.uk Computational studies using methods like simulated annealing have been employed to explore the potential energy surface of similar peptide sequences, often revealing multiple low-energy conformational states. tandfonline.com

Structural Characterization of this compound in Complex with Other Molecules

The conformation of this compound can become significantly more defined upon binding to larger molecules such as proteins or receptors. This interaction can stabilize a specific conformation that is recognized by the binding partner.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of this compound when it is part of a larger peptide chain complexed with a protein. For instance, the crystal structure of a complex between phospholipase A2 and a pentapeptide containing the Val-Ala-Phe-Arg-Ser sequence has been determined, providing precise atomic coordinates of the bound peptide. rcsb.orgpdbj.org Similarly, the structure of a peptide containing the Asp-Ala-Glu-Phe-Arg-His-Asp-Ser sequence in complex with phospholipase A2 has also been elucidated. mdpi.com

In a study of a peptide derived from the human Pin1 protein with the sequence Ala-Arg-Met-Ser-Arg-Ser-Ser-Gly-Arg-Val-Ala-NH2, NMR spectroscopy and molecular dynamics simulations were used to determine its conformational preferences. researchgate.netresearchgate.net These studies reveal the specific interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the bound conformation of the peptide fragment containing the this compound motif.

The binding of a ligand, such as a peptide containing the this compound sequence, can induce conformational changes in the target protein, a phenomenon known as induced fit. elifesciences.org These changes are often crucial for the biological function of the protein. For example, studies on HIV-1 protease have shown that the binding of substrate-analog peptides can induce significant conformational changes in the enzyme. nih.gov The binding of peptides to the T1R1 umami taste receptor has also been shown to cause conformational changes, primarily a slight unfolding of the α-helix and the polypeptide chain backbone. researchgate.net

Conversely, the conformation of the this compound containing peptide itself can be altered upon binding. NMR studies have demonstrated binding-induced stabilization of flexible regions in toxins when they form complexes with receptor fragments. nih.gov Molecular dynamics simulations have also been used to study the reduced flexibility of peptide-binding grooves in Major Histocompatibility Complex (MHC) molecules upon T-cell receptor (TCR) ligation. nih.gov

Determination of Bound Conformations

Biophysical Techniques for Structural Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. core.ac.uk The CD spectrum of a peptide in the far-UV region (typically 190-260 nm) provides information about the proportions of α-helix, β-sheet, and random coil conformations. rsc.org

For peptides containing Arg, Val, and Ala, CD studies have shown that their conformation is highly dependent on the environment. In aqueous solutions, they often exhibit spectra characteristic of a random coil. core.ac.ukresearchgate.net However, in the presence of membrane-mimicking environments, such as liposomes or organic solvents like trifluoroethanol (TFE), these peptides can adopt more ordered structures, such as α-helices or 3(10)-helices. researchgate.netnih.govresearchgate.net For example, peptides designed based on the S4 segment of the sodium channel, containing repeats of Val-Arg-Leu, were found to form 3(10)-helical structures in the presence of liposomes. nih.gov

Table 1: Representative CD Spectroscopy Data for Peptides in Different Environments

| Peptide Sequence Fragment | Environment | Observed Secondary Structure | Reference |

| Signal Peptides | Aqueous/Polar | Little ordered conformation | core.ac.uk |

| Signal Peptides | Hydrophobic | Ordered (α-helical, β-sheet) | core.ac.uk |

| Glu(EDANS)-...-Ala-Val-Arg-... | 100% Aqueous | Random Coil | researchgate.net |

| Glu(EDANS)-...-Ala-Val-Arg-... | 50-100% TFE | α-helix | researchgate.net |

| H-(Val-Arg-Leu)8-OH | DPPC/DPPG Liposomes | 3(10)-helix | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for studying the three-dimensional structure and dynamics of peptides and proteins in solution at atomic resolution. nih.govchemrxiv.org Various NMR experiments, such as TOCSY and NOESY, can be used to assign proton resonances and determine through-bond and through-space connectivities, respectively. rsc.org

For peptides containing this compound, NMR studies can provide detailed information on the conformational preferences of the backbone and side chains. researchgate.nettandfonline.com Chemical shifts of amide protons can indicate the presence of hydrogen bonding and ordered structures. chemrxiv.org The analysis of Nuclear Overhauser Effects (NOEs) provides distance constraints between protons, which are used to calculate a family of structures representing the conformational ensemble of the peptide. researchgate.net

NMR has been instrumental in characterizing the structure of this compound as part of larger peptides in complex with proteins, revealing ligand-induced conformational changes in both the peptide and the protein. nih.govnih.gov For instance, 15N-HSQC spectra of an HIV-1 protease in complex with a peptide inhibitor showed significant chemical shift perturbations, indicating peptide-induced conformational changes. nih.gov Site-specific isotopic labeling of amino acids like alanine and valine can further enhance NMR studies by providing specific probes for structure and dynamics. scirp.org

Table 2: Key NMR Parameters and Their Structural Implications

| NMR Parameter | Information Provided | Example Application | Reference |

| Chemical Shift | Local electronic environment, secondary structure | Amide proton chemical shift dispersion indicates protein folding. | chemrxiv.org |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å) | Used to calculate 3D structures of peptides and proteins. | researchgate.net |

| 3JαN Coupling Constant | Dihedral angle φ | Differentiates between α-helical, β-sheet, and random coil conformations. | chemrxiv.org |

| Chemical Shift Perturbation | Binding site mapping, conformational changes | Identifying residues at the interface of a protein-ligand complex. | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

X-ray Crystallography of this compound Containing Protein Domains

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules at atomic resolution. While specific crystallographic studies focusing exclusively on the isolated tripeptide this compound are not extensively documented in publicly available literature, the structural roles of this sequence within larger protein domains have been investigated. These studies provide critical insights into the interactions and conformations that the this compound motif can adopt.

Analysis of protein structures containing the this compound sequence reveals the specific orientations and interactions of the constituent amino acid residues. For instance, in the crystal structure of certain voltage-gated potassium (Kv) channel T1 domains, the relative positions of arginine and alanine residues are crucial for subfamily-specific interactions. pnas.org In one such study comparing Kv4 and Kv3 subfamilies, a key position within a multiple sequence alignment was identified as Arginine in Kv4 and Alanine in Kv3. pnas.org The crystal structure of the Kv4 T1 domain showed this Arginine residue making important interactions within the subunit interface. pnas.org

Furthermore, high-resolution X-ray analysis of lysozyme (B549824) complexed with arginine has shed light on how arginine residues interact with protein surfaces. oup.com These studies show arginine binding to specific sites, often involving aromatic residues, through a combination of electrostatic interactions, hydrogen bonds, and van der Waals contacts. oup.com In one observed binding site, the guanidinyl group of arginine was found to form a hydrogen bond with the carbonyl oxygen of an alanine residue (Ala 122). oup.com Another binding site involved an alanine residue (Ala 110) as part of the pocket accommodating the arginine molecule. oup.com These findings are crucial for understanding the potential interactions of the this compound sequence when it is part of a larger protein domain.

The following table summarizes representative crystallographic data for protein domains where interactions involving arginine and alanine residues, components of the this compound sequence, have been characterized.

| Protein/Domain | PDB Code | Resolution (Å) | Key Interacting Residues | Interaction Details | Reference |

| Voltage-gated potassium channel Kv4 T1 domain | Not specified | Not specified | Arg-93, Asp-88, Glu-110 | Arg-93 is deep in the subunit interface, interacting with Asp-88 and Glu-110. | pnas.org |

| Lysozyme-Arginine Complex | Not specified | 1.20 | Arg, Ala 110, Ala 122, Glu 35 | Arginine binds at the active site, with its guanidinyl NH2 hydrogen bonding to the carbonyl O of Ala 122. Ala 110 is part of the binding pocket. | oup.com |

This table is generated based on data reported in the referenced studies. PDB codes were not specified in the source material.

Relationship between Conformation and Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. The specific spatial arrangement of amino acid residues dictates how a peptide interacts with its molecular targets, such as receptors, enzymes, or membranes. For the tripeptide this compound, its conformation and subsequent biological activity are determined by the physicochemical properties of its constituent amino acids.

The presence of Arginine, a positively charged amino acid, can facilitate electrostatic interactions with negatively charged cell membranes, a key step in the mechanism of many antimicrobial peptides. mdpi.com The Valine residue, being hydrophobic, promotes the formation of β-sheet structures. mdpi.com This type of secondary structure can be crucial for the peptide's ability to insert into and disrupt microbial membranes, thereby enhancing its antibacterial activity. mdpi.com The Alanine residue, being small and non-polar, provides conformational flexibility, allowing the peptide to adopt a structure that is optimal for its biological function.

Studies on other short peptides have demonstrated that specific turn structures are often the bioactive conformation. researchgate.netresearchgate.net For instance, research on inhibitors of HMG-CoA reductase has shown that a β-turn motif is a common feature of biologically active peptides. researchgate.net It is plausible that the this compound sequence could adopt a similar turn-like conformation, which would present the side chains of the amino acids in a specific orientation for interaction with a biological target.

The relationship between the conformational properties of the amino acids in this compound and potential biological activities is summarized in the table below.

| Amino Acid | Key Conformational Influence | Potential Biological Activity | Supporting Evidence/Principle |

| Arginine (Arg) | Facilitates electrostatic interactions due to its positively charged guanidinium (B1211019) group. | Antimicrobial activity through membrane perforation. mdpi.com | The abundance of Arg in antimicrobial peptides is linked to enhanced membrane interaction. mdpi.com |

| Valine (Val) | Promotes the formation of β-sheet secondary structures due to its hydrophobic nature. | Enhanced antibacterial activity. mdpi.com | The presence of Val is known to stabilize β-sheet conformations in peptides, which can be crucial for their lytic activity. mdpi.com |

| Alanine (Ala) | Provides conformational flexibility due to its small side chain. | Allows adoption of optimal bioactive conformation. | General principle of peptide structure-function relationships. |

Computational and Bioinformatic Approaches for Arg Val Ala Research

In Silico Peptide Design and Optimization

The process of designing and optimizing peptides in silico involves a variety of computational strategies aimed at enhancing their desired properties. nih.gov This can include modifying the amino acid sequence to improve stability, binding affinity, or catalytic activity. nih.gov For instance, computational methods can be used to introduce specific mutations, such as replacing an amino acid with another that has different physicochemical properties (e.g., size, polarity, charge). nih.gov

Furthermore, computational design can involve more advanced techniques like loop redesign, where segments of the peptide backbone are altered to introduce new functionalities, such as specific hydrogen bond interactions with a target molecule. nih.gov The effectiveness of these in silico designs is often evaluated through subsequent experimental validation. nih.gov

A summary of common in silico design strategies is presented below:

| Strategy | Description | Example Application |

| Site-Directed Mutagenesis | Introduction of specific amino acid substitutions to alter peptide properties. | Replacing a residue to enhance binding affinity with a receptor. |

| Loop Redesign | Modification of flexible loop regions to introduce new interactions or improve stability. | Engineering a loop to form a hydrogen bond with a substrate. nih.gov |

| Fragment-Based Design | Assembling peptide fragments with known properties to create a novel peptide. mdpi.com | Combining a known binding motif with a stabilizing C-terminal fragment. |

| De Novo Design | Creating entirely new peptide sequences with desired functionalities. | Designing a peptide from scratch to inhibit a specific enzyme. |

Molecular Docking Simulations of Arg-Val-Ala Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govbioinformation.net In the context of this compound, docking simulations can elucidate how this tripeptide interacts with various biological targets, such as proteins or receptors. dergipark.org.trresearchgate.net

A primary goal of molecular docking is to predict the binding mode and affinity of a ligand (in this case, this compound) within the binding site of a target molecule. nih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding energy. nih.gov A lower binding energy generally indicates a more favorable and stable interaction. scitechnol.com

The binding affinity, often expressed as the Gibbs free energy (ΔG) in kcal/mol, provides a quantitative measure of the strength of the interaction. dergipark.org.trscitechnol.com For example, a docking study of the cyclic peptide Cyclo(Arg-Gly-Asp-D-Phe-Val) with αvβ3 integrin predicted a strong binding affinity of -10.5 kcal/mol. dergipark.org.tr Such predictions are crucial for identifying potential biological targets of this compound and for understanding the molecular basis of its activity. dergipark.org.tr

Molecular docking simulations also provide detailed information about the non-covalent interactions that stabilize the peptide-target complex. researchgate.net These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. benthamopen.com

Hydrogen bonds are particularly important for the specificity and stability of biological interactions. oup.com The arginine residue in this compound, with its guanidinium (B1211019) group, is a potent hydrogen bond donor. benthamopen.comoup.com Docking studies can identify the specific amino acid residues in a target protein that form hydrogen bonds with the Arg, Val, or Ala residues of the tripeptide. dergipark.org.trrsc.org For instance, studies have shown that the arginine side chain frequently forms hydrogen bonds with acceptor groups on other molecules. benthamopen.com The valine and alanine (B10760859) residues, being nonpolar, are more likely to participate in hydrophobic interactions. omicstutorials.commdpi.com

The table below illustrates the types of intermolecular forces that can be analyzed through molecular docking:

| Interaction Type | Description | Residues in this compound Primarily Involved |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. oup.com | Arginine (donor), main chain carbonyls (acceptor) oup.com |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. benthamopen.com | Valine, Alanine omicstutorials.commdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. omicstutorials.com | All residues |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules or groups. | Arginine (positively charged side chain) |

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations to Study Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. bioinformation.netresearchgate.net For the this compound tripeptide, MD simulations can provide valuable insights into its conformational flexibility and how its shape changes in different environments. researchgate.netresearchgate.net

By simulating the interactions of the peptide with surrounding solvent molecules (typically water) over a period of nanoseconds or even microseconds, MD can reveal the range of conformations that the peptide can adopt. researchgate.netacs.org This is crucial because the biological activity of a peptide is often dependent on its three-dimensional structure. researchgate.net

Analyses of MD trajectories can include the calculation of root-mean-square deviation (RMSD) to assess the stability of the peptide's structure, and the radius of gyration (Rg) to measure its compactness. bioinformation.netresearchgate.net Furthermore, MD simulations can highlight the flexibility of different parts of the peptide, for example, by calculating the root-mean-square fluctuation (RMSF) of individual atoms or residues. rsc.org Studies have shown that upon binding to a target, the conformational flexibility of a peptide may be reduced. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comnih.gov In the context of this compound and its analogs, QSAR can be used to predict the biological activity of new, untested peptides based on their structural features. researchgate.net

The first step in a QSAR study is to generate a set of molecular descriptors for each peptide in a training set. derpharmachemica.com These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. acs.org Then, a mathematical model, often based on multiple linear regression or more advanced machine learning algorithms, is developed to correlate these descriptors with the observed biological activity. derpharmachemica.comnih.gov

Once a robust QSAR model is established, it can be used to predict the activity of novel peptides, thereby guiding the design of more potent or selective analogs of this compound. mdpi.com It is important to validate the predictive power of the QSAR model using an external test set of compounds that were not used in the model development. nih.gov

Bioinformatics for Sequence Analysis and Prediction

Bioinformatics encompasses a wide range of computational tools and databases that can be used to analyze and predict the properties of biological sequences, including peptides like this compound. uiuc.edu By analyzing the amino acid sequence of a peptide, bioinformatic methods can provide insights into its potential function, structure, and evolutionary relationships. omicstutorials.com

Sequence alignment tools, such as BLAST, can be used to compare the this compound sequence against large databases of known protein and peptide sequences. omicstutorials.com This can help to identify homologous sequences in other organisms, which may provide clues about the potential biological roles of this compound. omicstutorials.com

Database Mining for this compound Occurrences in Proteins

The identification of the this compound sequence within proteins is the first step in understanding its structural and functional relevance. This is achieved by mining comprehensive protein sequence databases such as the Protein Data Bank (PDB) and UniProt. gersteinlab.orggithub.io These databases serve as vast repositories of protein sequence and structural information, enabling researchers to identify proteins containing this specific tripeptide. nih.gov

Specialized bioinformatics tools and servers are employed to perform these searches. For instance, tools available through the ExPASy portal, like PeptideCutter, can predict potential cleavage sites in a protein sequence, which can indirectly help in identifying specific peptide fragments like this compound. frontiersin.org Furthermore, structural search tools like MaDCaT allow for searching the PDB for specific structural motifs, which can include short peptide fragments.

Mining these databases reveals that the this compound sequence is present in a variety of proteins across different species and functional classes. Notable examples include:

Chymotryptic Inhibitor I from Potatoes: The C-terminal sequence of some protomer isoinhibitors of this protein is this compound. portlandpress.com

Beta Subunit of Allophycocyanin: This protein from the cyanobacterium Anabaena variabilis contains the this compound sequence. nih.gov

Human IgA2 Immunoglobulin: The α2 heavy chain of a human IgA2 immunoglobulin of the A2m(2) allotype includes this tripeptide sequence. pnas.org

Murine Beta 2-Microglobulin: The amino acid sequence of murine beta 2-microglobulin also features the this compound motif. nih.gov

The frequency of occurrence of individual amino acids like Arginine, Valine, and Alanine can also provide context. Studies have shown that residues like Valine and Alanine are often found in the hydrophobic core of proteins, while Arginine, being hydrophilic, is more common on the protein surface. scirp.orgresearchgate.net The combination of these residues in the this compound sequence suggests it could be located at an interface or a region with a transition in hydrophobicity.

Table 1: Examples of Proteins Containing the this compound Sequence

| Protein Name | Organism | Location of this compound |

| Chymotryptic Inhibitor I | Solanum tuberosum (Potato) | C-terminus of specific isoinhibitors portlandpress.com |

| Allophycocyanin Beta Subunit | Anabaena variabilis | Internal sequence nih.gov |

| IgA2 Heavy Chain (α2) | Homo sapiens (Human) | Internal sequence pnas.org |

| Beta 2-Microglobulin | Mus musculus (Mouse) | Internal sequence nih.gov |

Prediction of Peptide Bioactivity and Immunogenicity

Computational tools play a crucial role in predicting the potential biological activities and immunogenic properties of peptides like this compound. frontiersin.org These predictions are based on the amino acid composition, sequence, and other physicochemical properties. mdpi.com

Bioactivity Prediction:

Several web servers and algorithms have been developed to predict the bioactivity of peptides. These tools often utilize databases of known bioactive peptides to identify patterns and motifs associated with specific activities. trjfas.org For instance, PeptideRanker is a tool that predicts the probability of a peptide being bioactive. frontiersin.orgtrjfas.org The presence of certain amino acids can be indicative of particular functions. For example, peptides containing Arginine, Valine, and Alanine have been associated with tyrosinase inhibitory activity. trjfas.orgtrjfas.org The amino acid composition of this compound, with its combination of a positively charged residue (Arginine) and hydrophobic residues (Valine and Alanine), suggests potential for various bioactivities, including anti-inflammatory properties. mdpi.com The prediction of bioactivity is a key step in identifying peptides that could have therapeutic or biotechnological applications. nih.gov

Immunogenicity Prediction:

The immunogenicity of a peptide, its ability to provoke an immune response, is another critical aspect that can be predicted using computational methods. google.com Tools for predicting T-cell epitopes, which are short peptide fragments recognized by T-cells, are widely used. oup.com These prediction tools often analyze the peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules. google.com The immunogenicity of a peptide can be influenced by factors such as its amino acid sequence and its structural context within a protein. nih.gov For example, a study on blood group antigens suggested that the structural environment of an amino acid substitution can be a determinant of immunogenicity. nih.gov While specific predictions for the immunogenicity of the isolated this compound tripeptide are not extensively documented, the individual amino acids and their properties are considered in these predictive algorithms. For instance, some prediction tools for CTL epitopes have identified sequences containing Valine and Alanine as potential epitopes. dovepress.com

Table 2: Computational Tools for Peptide Bioactivity and Immunogenicity Prediction

| Tool/Server | Prediction Focus | Relevant Features |

| PeptideRanker | Bioactivity frontiersin.orgtrjfas.org | Predicts the likelihood of a peptide being bioactive based on its sequence. |

| BIOPEP | Bioactivity Prediction trjfas.orgtrjfas.org | Database and prediction tool for various bioactive peptides. |

| NetCTL | T-cell Epitope Prediction dovepress.com | Predicts CTL epitopes based on MHC binding and proteasomal cleavage. |

| ToxinPred | Toxicity Prediction trjfas.org | Predicts the toxicity of peptides. |

Evolutionary Conservation and Comparative Sequence Analysis

Investigating the evolutionary conservation of the this compound sequence provides insights into its functional importance. If a sequence is conserved across different species, it suggests that it plays a critical role that has been maintained throughout evolution. nih.gov

Comparative sequence analysis involves aligning the amino acid sequences of related proteins from different species to identify conserved regions. The this compound sequence has been identified in proteins from a range of organisms, from bacteria to humans, indicating its presence across a wide evolutionary spectrum. nih.govpnas.org

For example, the presence of the this compound motif in the beta subunit of allophycocyanin in cyanobacteria and in human immunoglobulin A2 points to its existence in both prokaryotic and eukaryotic lineages. nih.govpnas.org Furthermore, analysis of the mouse adenine (B156593) phosphoribosyltransferase (APRT) gene has revealed homologous regions in other mammalian and even prokaryotic phosphoribosyltransferases, highlighting the evolutionary conservation of certain functional domains. pnas.org

The conservation of specific amino acids within a protein family can also be indicative of their structural or functional roles. For instance, in serum albumins, key residues involved in catalytic activity, such as Arginine, are often conserved. biorxiv.org While the this compound tripeptide itself may not always be perfectly conserved, the properties of the amino acids at these positions might be. For example, a substitution of Valine with another hydrophobic amino acid like Isoleucine might be tolerated. researchgate.net

The study of evolutionary conservation can also reveal species-specific adaptations. nih.gov By comparing the sequences of proteins containing this compound across different species, researchers can identify variations that may be linked to specific functional adaptations in those organisms. This type of analysis is crucial for understanding the diverse roles that this tripeptide may play in different biological contexts.

Role of Arg Val Ala Within Specific Biological Systems and Pathways Non Clinical

Functional Contribution within Larger Protein Structures

Recognition and Cleavage Sites: Short amino acid sequences are critical for specific enzymatic processes, such as proteolysis. The Arg-Val-Ala sequence, or variations thereof, can serve as a recognition or cleavage site for proteases. For example, trypsin, a common protease, preferentially cleaves at the carboxyl side of arginine and lysine (B10760008) residues. pearson.com The presence of Arginine in the RVA sequence makes it a potential target for trypsin-like proteases. The surrounding residues, Valine and Alanine (B10760859), influence the accessibility and efficiency of this cleavage. In a study of the regulatory subunit of cAMP-dependent protein kinase I, a sequence containing Val-Arg-Arg-Val-Ile-Ala was identified as a proteolytic cleavage site. nih.gov Similarly, analyses of chloroplast transit peptides have identified consensus motifs near cleavage sites that often include Arginine and Valine, highlighting the importance of these residues in protein processing. su.se

Protein-Protein and Protein-DNA Interactions: The specific sequence of amino acids in a protein dictates its binding specificity. In the CCAAT/enhancer-binding protein α (C/EBPα), residues including Arginine, Alanine, and Valine in the basic region are directly involved in binding to DNA. nih.gov While the exact this compound sequence is not highlighted as a primary binding motif, the individual contributions of these amino acids are crucial for the specific protein-DNA interface. nih.gov The combination of a charged residue (Arg) and hydrophobic residues (Val, Ala) provides the potential for both electrostatic and hydrophobic interactions, which are fundamental to molecular recognition events.

Occurrence as a Signaling Peptide or Regulator in Model Organisms (Non-clinical)

While there is extensive research on various peptides acting as signaling molecules in model organisms, specific evidence for this compound as a standalone signaling peptide or regulator is limited. frontiersin.orgfrontiersin.org Research in this area often focuses on families of short, secreted peptides that regulate developmental and physiological processes, such as the RGF/GLV/CLEL family of peptides in plants. frontiersin.orgnih.gov

In the cyanobacterium Anabaena, a pentapeptide containing the RGSGR motif acts as a diffusible suppressor of differentiation. researchgate.net This demonstrates that short peptides can indeed function as regulators. However, direct evidence for this compound serving a similar, independent signaling role in common model organisms like Drosophila melanogaster or Caenorhabditis elegans is not prominent in the reviewed literature.

It is more common to find this compound as part of a larger, biologically active peptide. For example, the neuropeptide Bombesin, which influences a wide range of biological responses, contains the sequence Trp-Ala-Val-Gly-His-Leu-Met-NH2 in its C-terminal region, which is critical for its receptor binding. nih.gov This illustrates that sequences containing Valine and Alanine are integral to the function of larger signaling peptides.

Involvement in Cellular Homeostasis Mechanisms (Non-clinical)